4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid
CAS No.:
Cat. No.: VC13758268
Molecular Formula: C9H8BBrN2O4
Molecular Weight: 298.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BBrN2O4 |
|---|---|
| Molecular Weight | 298.89 g/mol |
| IUPAC Name | (4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid |
| Standard InChI | InChI=1S/C9H8BBrN2O4/c1-17-9(14)6-3-12-13-4-5(10(15)16)2-7(11)8(6)13/h2-4,15-16H,1H3 |
| Standard InChI Key | JWDCRMWUKIXUAP-UHFFFAOYSA-N |
| SMILES | B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O |
| Canonical SMILES | B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-a]pyridine core, a bicyclic system comprising fused pyrazole and pyridine rings. Key substituents include:
-
Bromine at position 4, enhancing electrophilic substitution potential.
-
Methoxycarbonyl at position 3, contributing electron-withdrawing effects.
-
Boronic acid at position 6, enabling cross-coupling reactivity.
The IUPAC name, (4-bromo-3-methoxycarbonylpyrazolo[1,5-a]pyridin-6-yl)boronic acid, reflects this substitution pattern. Its SMILES string, B(C1=CN2C(=C(C=N2)C(=O)OC)C(=C1)Br)(O)O, confirms the spatial arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BBrN₂O₄ | |
| Molecular Weight | 298.89 g/mol | |
| CAS No. | Not publicly disclosed | |
| Topological Polar Surface | 98.6 Ų |
Spectroscopic Characteristics
While experimental NMR/IR data are unavailable in public domains, computational predictions suggest:
-
¹H NMR: Distinct signals for aromatic protons (δ 7.8–8.5 ppm) and methoxy groups (δ 3.9 ppm).
-
¹¹B NMR: A peak near δ 30 ppm, typical for boronic acids.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via sequential functionalization of a pyrazolo[1,5-a]pyridine precursor:
-
Bromination: Electrophilic bromination at position 4 using NBS (N-bromosuccinimide).
-
Methoxycarbonylation: Esterification via nucleophilic acyl substitution with methyl chloroformate.
-
Borylation: Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst.
Yields exceeding 65% are reported under optimized conditions (Pd(dppf)Cl₂, KOAc, 80°C).
Industrial Optimization
Scale-up challenges (e.g., boronic acid hydrolysis) are mitigated through:
-
Continuous Flow Reactors: Enhancing heat/mass transfer during borylation.
-
Catalyst Recycling: Immobilized palladium catalysts reduce costs by >40%.
Reactivity and Applications
Suzuki–Miyaura Cross-Coupling
The boronic acid moiety facilitates C–C bond formation with aryl halides. For example, coupling with 4-iodotoluene yields biaryl derivatives, critical in drug intermediate synthesis.
Table 2: Representative Coupling Reactions
| Partner | Product | Yield | Conditions |
|---|---|---|---|
| 4-Iodotoluene | 4-Methyl-biphenyl derivative | 78% | Pd(PPh₃)₄, K₂CO₃ |
| 2-Chloroquinoline | Quinoline-pyrazolo hybrid | 62% | Pd(dtbpf)Cl₂, CsF |
Pharmaceutical Relevance
The pyrazolo[1,5-a]pyridine scaffold is explored for kinase inhibition and antiviral activity. Derivatives of this compound serve as intermediates in:
Comparative Analysis with Structural Analogues
Positional Isomerism Effects
Comparing 6-boronic acid (target compound) with 5- and 7-boronic acid isomers:
Table 3: Isomer Comparison
| Isomer Position | Reactivity (Suzuki Coupling) | Solubility (H₂O) |
|---|---|---|
| 5-Boronic acid | Moderate (65% yield) | 12 mg/mL |
| 6-Boronic acid | High (78% yield) | 8 mg/mL |
| 7-Boronic acid | Low (48% yield) | 5 mg/mL |
The 6-position offers optimal steric accessibility for palladium catalysis.
Methoxycarbonyl vs. Carboxylic Acid Derivatives
Replacing methoxycarbonyl (target compound) with carboxylic acid (as in ) alters:
-
Electrophilicity: Methoxycarbonyl reduces electron density at C3, directing cross-couplings to C6 .
-
Stability: Methyl esters resist hydrolysis under basic coupling conditions.
Research Findings and Future Directions
Recent Advances (2023–2025)
-
Photoredox Couplings: Visible-light-mediated reactions with aryl diazonium salts achieve 85% yields.
-
Bioconjugation: Boronic acid-antibody conjugates for targeted cancer therapies.
Challenges and Opportunities
-
Stability: Hygroscopicity necessitates anhydrous handling; silica gel microencapsulation is under study.
-
Sustainability: Pd-free protocols using Fe/Ni catalysts are emerging but require optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume